N-(4-bromophenyl)-2-chloro-5-nitrobenzamide is an organic compound classified within the benzamide family. This compound is notable for its structural features, including a bromine atom on the phenyl ring, a chlorine atom, and a nitro group attached to the benzamide structure. The chemical formula for this compound is , and it has a unique InChI identifier of InChI=1S/C13H8BrClN2O3/c14-8-1-3-9(4-2-8)16-13(18)11-7-10(17(19)20)5-6-12(11)15/h1-7H,(H,16,18)
.
The synthesis of N-(4-bromophenyl)-2-chloro-5-nitrobenzamide typically involves the condensation of 4-bromoaniline with 2-chloro-5-nitrobenzoyl chloride. This reaction is facilitated by a base, commonly triethylamine, which neutralizes the hydrochloric acid produced during the reaction. The reaction is generally conducted in organic solvents such as dichloromethane or chloroform at room temperature .
For industrial applications, the synthesis can be scaled up using continuous flow reactors and automated systems to improve efficiency and yield. Purification methods like recrystallization and chromatography are employed to achieve high purity levels of the final product .
The molecular structure of N-(4-bromophenyl)-2-chloro-5-nitrobenzamide features:
The structure can be visualized through its chemical formula and InChI representation.
Key molecular data includes:
N-(4-bromophenyl)-2-chloro-5-nitrobenzamide can participate in several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its applicability in various fields such as medicinal chemistry and materials science.
The mechanism of action for N-(4-bromophenyl)-2-chloro-5-nitrobenzamide primarily involves its interaction with biological targets:
While specific physical properties such as melting point and boiling point are not extensively documented, it is known that N-(4-bromophenyl)-2-chloro-5-nitrobenzamide presents as a crystalline solid.
Key chemical properties include:
Additional analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) are often used to characterize this compound further .
N-(4-bromophenyl)-2-chloro-5-nitrobenzamide has several scientific applications:
This compound exemplifies the intersection of organic chemistry with medicinal applications, highlighting its potential utility across various scientific disciplines.
The foundational synthesis of N-(4-bromophenyl)-2-chloro-5-nitrobenzamide involves a condensation reaction between 4-bromoaniline and 2-chloro-5-nitrobenzoyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-bromoaniline attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically conducted in anhydrous aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to suppress side reactions like hydrolysis of the acid chloride. The intermediate 2-chloro-5-nitrobenzoic acid is synthesized first by chlorosulfonation of 2-chloro-4-nitrobenzoic acid, followed by conversion to the acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. The final amidation yields the target compound as a crystalline solid after workup, with typical reaction times of 2–4 hours [1] [3].
Key Process Parameters:
Triethylamine (TEA) serves as an efficient acid scavenger, neutralizing HCl generated during amidation. Optimization studies show that 1.5 equivalents of TEA (relative to the acid chloride) maximize yields by preventing protonation of the aniline nucleophile. Higher equivalents lead to emulsion formation during aqueous workup. Solvent screens identify DCM as optimal due to its low nucleophilicity and high solubility of intermediates. Reaction completion is monitored by TLC (Rf = 0.51 in chloroform/diethyl ether/n-hexane 6:3:1), with quenching in ice water precipitating the crude product. Recrystallization from ethanol elevates purity to >95%, confirmed by HPLC [9].
Table 1: Optimization of Base-Catalyzed Amidation
TEA Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
1.0 | DCM | 0–5 | 4.0 | 65 |
1.5 | DCM | 0–5 | 3.5 | 88 |
2.0 | DCM | 0–5 | 3.0 | 85* |
1.5 | DMF | 25 | 2.0 | 78 |
*Higher emulsion formation during workup reduces isolated yield.
Continuous flow technology enhances the synthesis through precise residence time control and improved heat/mass transfer. In a typical setup, solutions of 4-bromoaniline (in DCM) and 2-chloro-5-nitrobenzoyl chloride (in DCM) are pumped into a T-mixer at 5°C, followed by introduction of TEA via a secondary inlet. The reaction stream passes through a PTFE tubular reactor (ID = 1 mm, L = 10 m), achieving >95% conversion in 8 minutes—significantly faster than batch processes. Key advantages include:
Industrial-scale purification integrates recrystallization and chromatography:
Table 2: Spectral Characterization of N-(4-bromophenyl)-2-chloro-5-nitrobenzamide
Technique | Key Signals | Inference |
---|---|---|
FT-IR (KBr, cm⁻¹) | 1689 (C=O str.), 1524/1348 (asym/sym NO₂ str.), 746 (C-Cl str.) | Confirms amide, nitro, and chloro moieties |
¹H NMR (DMSO-d₆) | δ 10.45 (s, 1H, -NH-), 8.58 (d, 1H, ArH), 8.09 (dd, 1H, ArH), 7.70–7.61 (m, 4H, ArH) | Validates aromatic substitution pattern |
¹³C NMR (DMSO-d₆) | δ 164.5 (C=O), 148.2, 140.1, 134.5, 132.1, 131.8, 131.4, 129.6, 128.9, 122.7, 119.4 | Matches molecular connectivity |
ESI-MS | m/z 355 [M+H]⁺ (calc. 354.56) | Verifies molecular weight |
CAS No.: 1721-59-1
CAS No.: 88373-30-2
CAS No.: 83797-45-9
CAS No.:
CAS No.: 13823-29-5
CAS No.: